molecular formula C19H19N5OS B2463196 4-[(1-benzyl-5-pyridin-4-yl-1H-1,2,3-triazol-4-yl)carbonyl]thiomorpholine CAS No. 1798622-93-1

4-[(1-benzyl-5-pyridin-4-yl-1H-1,2,3-triazol-4-yl)carbonyl]thiomorpholine

Cat. No. B2463196
M. Wt: 365.46
InChI Key: BYMXUQRCRPZBQN-UHFFFAOYSA-N
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Description

The compound “4-[(1-benzyl-5-pyridin-4-yl-1H-1,2,3-triazol-4-yl)carbonyl]thiomorpholine” is a complex organic molecule that contains several functional groups, including a benzyl group, a pyridinyl group, a 1,2,3-triazolyl group, a carbonyl group, and a thiomorpholine ring . These functional groups suggest that the compound could have a variety of chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a 1,2,3-triazole ring suggests that the compound could have interesting electronic properties, as the triazole ring is a type of azole, a class of five-membered aromatic heterocyclic compounds that contain at least one nitrogen atom .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the carbonyl group could undergo reactions like nucleophilic addition or reduction, while the triazole ring could participate in reactions like N-alkylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by factors like its molecular structure, polarity, and the presence of functional groups. For example, the presence of a carbonyl group could influence the compound’s polarity and reactivity .

Scientific Research Applications

Structural and Spectral Analysis

A study by Alaşalvar et al. (2021) focused on the structural, spectroscopic, and electronic properties of a novel triazole derivative, analyzing its tautomeric energetics, vibrational wavenumbers, NMR chemical shifts, and molecular electrostatic potential surface. This comprehensive analysis, using DFT/B3LYP quantum chemical methods, provided insights into the compound's radical scavenging activities, compared with standard compounds like Butylated hydroxyanisole (BHA), Rutin (RUT), and Trolox (TRO), indicating its potential antioxidant properties (Alaşalvar et al., 2021).

Synthesis and Antimicrobial Activities

Bayrak et al. (2009) synthesized new 1,2,4-triazoles and their derivatives, showing that these compounds exhibit good to moderate antimicrobial activities. This suggests the potential of such triazole derivatives, including those similar in structure to 4-[(1-benzyl-5-pyridin-4-yl-1H-1,2,3-triazol-4-yl)carbonyl]thiomorpholine, as antimicrobial agents (Bayrak et al., 2009).

Luminescent Lanthanide Ion Complexes

Research by de Bettencourt-Dias et al. (2007) introduced a thiophene-derivatized pybox and its lanthanide ion complexes, which are highly luminescent. The study highlights the potential application of such complexes in solid-state luminescence and as solutions with high quantum yields, pointing towards their use in optical devices or as luminescent markers (de Bettencourt-Dias et al., 2007).

Cross-Coupling Reactions

Melzig et al. (2010) demonstrated that thiomethyl-substituted N-heterocycles, including pyridines and related structures, can undergo Ni-catalyzed cross-coupling reactions with functionalized aryl-, heteroaryl-, alkyl-, and benzylic zinc reagents. This study showcases the utility of such compounds in organic synthesis, particularly in the formation of complex molecules through cross-coupling methods (Melzig et al., 2010).

Safety And Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and the specific conditions under which it is handled. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The potential applications and future directions for research on this compound would depend on its chemical and biological properties. Given the diverse biological activities associated with compounds containing a triazole ring, it could be of interest in fields like medicinal chemistry .

properties

IUPAC Name

(1-benzyl-5-pyridin-4-yltriazol-4-yl)-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5OS/c25-19(23-10-12-26-13-11-23)17-18(16-6-8-20-9-7-16)24(22-21-17)14-15-4-2-1-3-5-15/h1-9H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYMXUQRCRPZBQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(=O)C2=C(N(N=N2)CC3=CC=CC=C3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(1-benzyl-5-pyridin-4-yl-1H-1,2,3-triazol-4-yl)carbonyl]thiomorpholine

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